molecular formula C8H11Cl3N2 B14771833 2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride

2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride

Katalognummer: B14771833
Molekulargewicht: 241.5 g/mol
InChI-Schlüssel: VTCBOPRDHMKDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-dichloro-2-pyridyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2 and a molecular weight of 241.54 g/mol . This compound is often used as a building block in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-dichloro-2-pyridyl)propan-2-amine;hydrochloride typically involves the reaction of 3,6-dichloropyridine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-dichloro-2-pyridyl)propan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-(3,6-dichloro-2-pyridyl)propan-2-amine;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3,6-dichloro-2-pyridyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,5-dichloro-2-pyridyl)propan-2-amine;hydrochloride
  • 2-(3,6-dichloro-4-pyridyl)propan-2-amine;hydrochloride
  • 2-(3,6-dichloro-2-pyridyl)butan-2-amine;hydrochloride

Uniqueness

2-(3,6-dichloro-2-pyridyl)propan-2-amine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various research applications, as it can provide distinct interactions compared to other similar compounds .

Eigenschaften

Molekularformel

C8H11Cl3N2

Molekulargewicht

241.5 g/mol

IUPAC-Name

2-(3,6-dichloropyridin-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C8H10Cl2N2.ClH/c1-8(2,11)7-5(9)3-4-6(10)12-7;/h3-4H,11H2,1-2H3;1H

InChI-Schlüssel

VTCBOPRDHMKDEM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=CC(=N1)Cl)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.